molecular formula C14H10O2 B1194784 1-FLUORENECARBOXYLIC ACID CAS No. 6276-03-5

1-FLUORENECARBOXYLIC ACID

Cat. No.: B1194784
CAS No.: 6276-03-5
M. Wt: 210.23 g/mol
InChI Key: HTPXFGUCAUTOEL-UHFFFAOYSA-N
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Description

1-FLUORENECARBOXYLIC ACID is an organic compound with the molecular formula C14H10O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carboxyl group attached to the first carbon of the fluorene ring system. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-FLUORENECARBOXYLIC ACID can be synthesized through several methods. One common method involves the oxidation of fluorene using potassium permanganate in an alkaline medium. The reaction typically proceeds as follows: [ \text{Fluorene} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{MnO}_2 ]

Another method involves the reaction of fluorene with carbon dioxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction is carried out under high pressure and elevated temperatures.

Industrial Production Methods: Industrial production of fluorene-1-carboxylic acid often involves the catalytic oxidation of fluorene using metal catalysts such as cobalt or manganese. The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-FLUORENECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form fluorenone-1-carboxylic acid.

    Reduction: The carboxyl group can be reduced to form fluorene-1-methanol.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products:

    Oxidation: Fluorenone-1-carboxylic acid.

    Reduction: Fluorene-1-methanol.

    Substitution: Halogenated fluorene derivatives.

Scientific Research Applications

Organic Synthesis

1-Fluorenecarboxylic acid serves as a precursor for synthesizing more complex fluorene-based compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Materials Science

The compound's potential in developing conjugated polymers has been explored due to its ability to form materials with unique electrical and optical properties. These polymers are investigated for applications in:

  • Organic Light-Emitting Diodes (OLEDs) : The introduction of a carboxylic acid group may enhance the interaction with other materials, improving device performance.
  • Field-Effect Transistors (FETs) : Its properties could be beneficial in the development of high-performance electronic devices.
  • Solar Cells : Research indicates that fluorene derivatives can enhance the efficiency of photovoltaic devices.

Medicinal Chemistry

The biological activity of this compound and its derivatives has been a focus of research, particularly regarding:

  • Anti-inflammatory Properties : Some studies suggest that derivatives may exhibit anti-inflammatory effects.
  • Anticancer Activity : Research indicates potential applications in cancer treatment due to the compound's ability to interact with biological systems through hydrogen bonding and π-π stacking interactions.

Case Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of this compound derivatives and their biological activities. The results indicated that certain derivatives exhibited significant anticancer properties when tested on various cancer cell lines, highlighting the potential for developing new therapeutic agents .

Case Study 2: Application in Organic Electronics

Research demonstrated that polymers derived from this compound showed promise in organic electronics. These materials displayed excellent charge transport properties, making them suitable candidates for use in OLEDs and FETs .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Organic SynthesisPrecursor for complex fluorene compoundsValuable building block in organic reactions
Materials ScienceOLEDs, FETs, Solar CellsEnhanced electrical and optical properties
Medicinal ChemistryAnti-inflammatory, AnticancerPromising biological activity observed

Mechanism of Action

The mechanism of action of fluorene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The carboxyl group plays a crucial role in these interactions, as it can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

    Fluorene-9-carboxylic acid: Has the carboxyl group attached to the ninth carbon of the fluorene ring.

    Fluorenone-1-carboxylic acid: Contains a ketone group at the ninth position and a carboxyl group at the first position.

Uniqueness: 1-FLUORENECARBOXYLIC ACID is unique due to its specific position of the carboxyl group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Biological Activity

1-Fluorene Carboxylic Acid (FC-1) is a compound derived from fluorene, a polycyclic aromatic hydrocarbon (PAH). Understanding its biological activity is crucial due to its implications in environmental toxicity and potential therapeutic applications. This article synthesizes findings from various studies, focusing on the compound's toxicity, biochemical interactions, and potential applications.

Toxicological Profile

Recent studies have highlighted the acute toxicity of FC-1, particularly in aquatic organisms such as zebrafish (Danio rerio). In a significant study, FC-1 exhibited an LC50 value of 1458 μg/L when exposed to zebrafish embryos. This concentration resulted in notable morphological deformities, including yolk sac and spinal deformities, as well as pericardial edema .

Gene Expression Changes

Molecular investigations into the effects of FC-1 revealed alterations in gene expression associated with development and inflammation. For instance:

  • Cyp7a1 : Involved in bile acid biosynthesis; its expression was significantly decreased.
  • Il-1β : A pro-inflammatory cytokine whose expression increased markedly.
  • Nppa : Related to myocardial differentiation; its expression tripled following FC-1 exposure.

These changes indicate that FC-1 not only affects physical development but also disrupts normal biological functions and immune responses in embryos .

Biodegradation Potential

The degradation of FC-1 has been studied in the context of bioremediation. Certain bacterial strains, such as Mycobacterium vanbaalenii, have shown the capability to degrade high-molecular-weight PAHs, including fluorene derivatives. The degradation pathway involves dioxygenation processes that convert FC-1 into less harmful metabolites .

Bacterial Metabolism Pathways

The metabolic pathways for fluorene degradation typically involve:

  • Dioxygenation : Initial oxidation occurs at specific carbon positions leading to various metabolites.
  • Ring Cleavage : Subsequent breakdown products include 9-fluorenone and other carboxylic acids, which can be further metabolized into simpler compounds like phthalates .

Structure-Activity Relationships

Research has also focused on the structure-activity relationships (SAR) of FC-1 and its derivatives. For example, modifications to the fluorene ring can influence apoptotic activity in cancer cells. Certain derivatives of FC-1 have been identified as potential apoptosis inducers through high-throughput screening assays .

Environmental Impact Studies

In environmental contexts, the acute toxicity of FC-1 poses risks to aquatic ecosystems. Studies assessing the impact on fish populations highlight the need for monitoring PAH derivatives in contaminated water sources. The identified toxic effects necessitate further research into remediation strategies that utilize microbial degradation pathways effectively.

Therapeutic Potential

The potential therapeutic applications of FC-1 derivatives are being explored, particularly in cancer research. The ability of certain fluorene derivatives to induce apoptosis suggests that they may serve as lead compounds for developing novel anticancer agents .

Summary Table of Biological Activities

Biological Activity Observation Reference
Acute ToxicityLC50 = 1458 μg/L in zebrafish embryos; deformities observed
Gene Expression ChangesDecreased cyp7a1; Increased Il-1β
BiodegradationEffective degradation by Mycobacterium vanbaalenii
Apoptosis InductionCertain derivatives show potential as anticancer agents

Q & A

Q. Basic: What are the optimal experimental conditions for synthesizing 1-fluorenecarboxylic acid, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves carboxylation of fluorene derivatives or oxidation of substituted fluorenes. For example, carboxylation via Kolbe-Schmitt reaction requires controlled temperatures (120–150°C) and CO₂ pressure (1–3 atm) to ensure regioselectivity . Purity is validated using HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and melting point analysis. Ensure thorough recrystallization in ethanol or acetone to remove unreacted precursors. Characterization via 1^1H/13^13C NMR and FT-IR confirms structural integrity, while elemental analysis verifies stoichiometry .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and carboxylic proton (δ ~12.5 ppm). 13^13C NMR confirms the carboxylic carbon (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (m/z 210.23 for [M+H]⁺) and fragmentation patterns .
  • FT-IR : Carboxylic O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are critical .
    Prioritize cross-validation with known literature data to resolve ambiguities .

Q. Advanced: How can researchers address contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variable reaction conditions (e.g., solvent polarity, catalyst loading) or impurities. Systematic validation steps include:

  • Reproducing experiments using identical protocols from primary literature .
  • Comparing analytical data across multiple batches.
  • Performing control experiments to isolate side products (e.g., column chromatography).
    Cross-reference datasets from independent studies to identify consensus trends .

Q. Advanced: What strategies mitigate challenges in achieving regioselective functionalization of this compound?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., esters) to guide functionalization .
  • Protecting group chemistry : Temporarily block the carboxylic acid to prevent unwanted side reactions .
  • Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide synthetic design .

Q. Basic: How does the fluorine substituent in this compound influence its physicochemical properties?

Methodological Answer:
Fluorine’s electronegativity enhances acidity (pKa ~2.5–3.0) and stabilizes the carboxylate anion, improving solubility in polar solvents. It also increases thermal stability (decomposition >250°C) and alters UV-Vis absorption (λmax ~270 nm) . Comparative studies with non-fluorinated analogs (e.g., 9-fluorenecarboxylic acid) highlight these effects .

Q. Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF) .
  • Docking Studies : Model interactions with enzymes or metal catalysts to design targeted derivatives .

Q. Basic: What are the best practices for analyzing this compound stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Acidic conditions (pH <4) favor protonation, reducing solubility .
  • Thermal Stability : TGA analysis (heating rate 10°C/min, N₂ atmosphere) identifies decomposition thresholds. Store samples at –20°C in amber vials to prevent photodegradation .

Q. Advanced: How can this compound be utilized as a building block for synthesizing supramolecular architectures?

Methodological Answer:
The planar fluorene core and carboxylic acid group enable coordination polymers or metal-organic frameworks (MOFs). Key steps:

  • Coordination chemistry : React with transition metals (e.g., Zn²⁺, Cu²⁺) in DMF/water mixtures .
  • Crystallography : Single-crystal X-ray diffraction confirms structural motifs (e.g., π-π stacking) .
  • Surface functionalization : Graft onto silica nanoparticles for catalytic applications .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Q. Advanced: What novel analytical methodologies are emerging for quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Enables detection of sub-ppm impurities (e.g., fluorene derivatives) with MRM transitions .
  • 2D NMR : 1^1H-13^13C HSQC/HMBC resolves overlapping signals in complex mixtures .
  • Microfluidic assays : On-chip separation coupled with fluorescence detection enhances sensitivity .

Properties

IUPAC Name

9H-fluorene-1-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O2/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXFGUCAUTOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O2
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DSSTOX Substance ID

DTXSID40211830
Record name Fluorene-1-carboxylic acid
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Molecular Weight

210.23 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Fluorene-1-carboxylic acid
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CAS No.

6276-03-5
Record name 9H-Fluorene-1-carboxylic acid
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Record name FLUORENE-1-CARBOXYLIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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